![molecular formula C11H9ClN2 B6603737 3-chloro-5-(pyridin-2-yl)aniline CAS No. 2138119-08-9](/img/structure/B6603737.png)
3-chloro-5-(pyridin-2-yl)aniline
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Overview
Description
3-chloro-5-(pyridin-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of a chloro-substituted aniline ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(pyridin-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Another method involves the direct amination of 3-chloro-5-bromopyridine with aniline under specific reaction conditions. This process can be catalyzed by transition metals such as copper or palladium, and the reaction is usually carried out in the presence of a base and a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Pharmaceutical Development : 3-Chloro-5-(pyridin-2-yl)aniline serves as a precursor in the synthesis of bioactive compounds with potential therapeutic effects. Its derivatives are being investigated for their ability to target specific biological pathways, particularly in cancer therapy. Studies have shown that certain derivatives exhibit selective inhibition against cancer cell lines, indicating their potential as anti-cancer agents.
- Mechanism of Action : The compound may interact with biological targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to active sites or allosteric sites on proteins, leading to changes in their function.
2. Organic Synthesis
- Building Block for Complex Molecules : this compound is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various reactions, including nucleophilic substitution and coupling reactions, which are essential for creating diverse chemical entities .
- Synthesis Methods : Common synthetic routes include the Suzuki–Miyaura coupling reaction and direct amination with aniline derivatives. These methods allow for the efficient formation of carbon-carbon bonds and the introduction of functional groups.
Industrial Applications
1. Production of Dyes and Pigments
- The compound is employed in the production of specialty chemicals, including dyes and pigments. Its unique structural properties enable it to impart specific colors and functionalities to materials used in textiles and coatings.
2. Agrochemicals
- Due to its biological activity, derivatives of this compound are explored for use in agrochemicals. These compounds may serve as herbicides or insecticides, contributing to agricultural productivity while minimizing environmental impact.
Case Studies
Mechanism of Action
The mechanism by which 3-chloro-5-(pyridin-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(pyridin-2-yl)aniline
- 3-bromo-5-(pyridin-2-yl)aniline
- 3-chloro-4-(pyridin-2-yl)aniline
Uniqueness
3-chloro-5-(pyridin-2-yl)aniline is unique due to the specific positioning of the chloro and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Chloro-5-(pyridin-2-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
This compound is characterized by its chloro substituent and a pyridine ring, which contribute to its reactivity and biological properties. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various strains of bacteria and fungi, demonstrating potent inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were recorded, showing effectiveness comparable to standard antimicrobial agents.
Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 32 | Ciprofloxacin | 16 |
Staphylococcus aureus | 16 | Methicillin | 8 |
Candida albicans | 64 | Fluconazole | 32 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating significant potential for further exploration.
Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
---|---|---|---|
MCF-7 | 10 | Doxorubicin | 5 |
A549 | 15 | Cisplatin | 10 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, which may inhibit key enzymes involved in cellular proliferation and survival pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of aniline compounds highlighted that modifications in the pyridine ring could enhance antimicrobial activity. The study specifically noted that compounds similar to this compound showed promise against resistant strains of bacteria .
- Anticancer Research : In a recent investigation into novel anticancer agents, researchers synthesized analogs of this compound and evaluated their effects on cancer cell lines. The results indicated that certain modifications led to increased potency and selectivity towards cancer cells over normal cells .
Properties
IUPAC Name |
3-chloro-5-pyridin-2-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVYDQWJTAHECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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